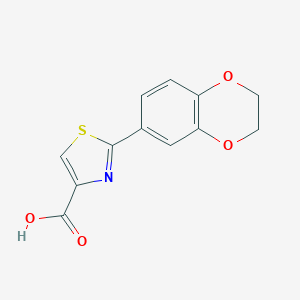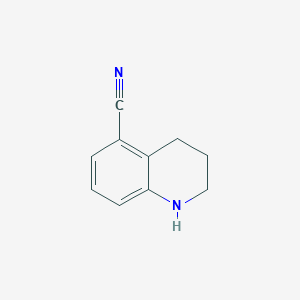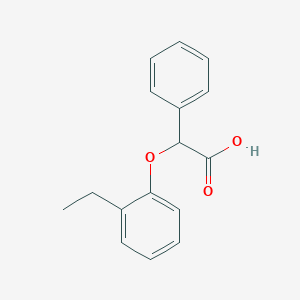
2-(2-Ethylphenoxy)-2-phenylacetic acid
概要
説明
2-(2-Ethylphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of phenoxyacetic acid, characterized by the presence of an ethyl group attached to the phenoxy ring and a phenyl group attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenoxy)-2-phenylacetic acid typically involves the reaction of 2-ethylphenol with phenylacetic acid under specific conditions. One common method is the esterification of 2-ethylphenol with phenylacetic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(2-Ethylphenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxy or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2-(2-Ethylphenoxy)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-(2-Ethylphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: A simpler analog without the ethyl and phenyl groups.
2-Phenoxypropionic acid: Similar structure but with a propionic acid moiety.
2-(2-Methylphenoxy)-2-phenylacetic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness
2-(2-Ethylphenoxy)-2-phenylacetic acid is unique due to the specific combination of the ethyl and phenyl groups, which can impart distinct chemical and physical properties
特性
IUPAC Name |
2-(2-ethylphenoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-12-8-6-7-11-14(12)19-15(16(17)18)13-9-4-3-5-10-13/h3-11,15H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDRUZNZECLWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


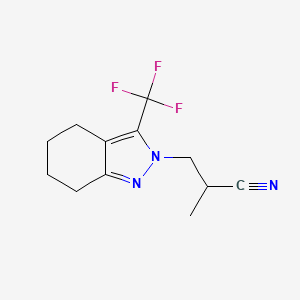
![2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389748.png)
![4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389766.png)

![4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389773.png)
![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3389781.png)
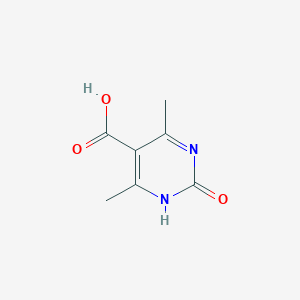
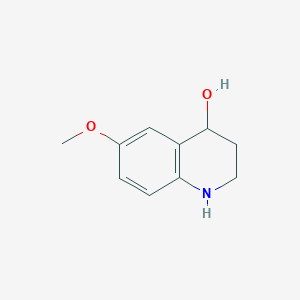
![2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide](/img/structure/B3389790.png)
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid](/img/structure/B3389799.png)
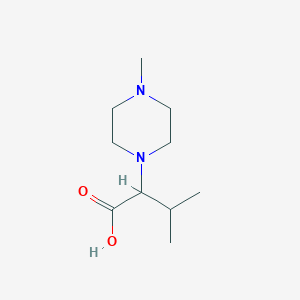
![3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B3389818.png)
